molecular formula C12H17NO3S B12865308 3-(2-Methoxyphenyl)-1-(methylsulfonyl)pyrrolidine

3-(2-Methoxyphenyl)-1-(methylsulfonyl)pyrrolidine

Cat. No.: B12865308
M. Wt: 255.34 g/mol
InChI Key: DBNIOGIDWRRALA-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-(methylsulfonyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 2-methoxyphenyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1-(methylsulfonyl)pyrrolidine typically involves the reaction of 2-methoxyphenyl derivatives with pyrrolidine under specific conditions. One common method involves the use of 2-methoxyphenyl isocyanate as a starting material, which reacts with pyrrolidine to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-(methylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-(2-Methoxyphenyl)-1-(methylsulfonyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1-(methylsulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-1-(methylsulfonyl)pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1-methylsulfonylpyrrolidine

InChI

InChI=1S/C12H17NO3S/c1-16-12-6-4-3-5-11(12)10-7-8-13(9-10)17(2,14)15/h3-6,10H,7-9H2,1-2H3

InChI Key

DBNIOGIDWRRALA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCN(C2)S(=O)(=O)C

Origin of Product

United States

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